
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with two diethyl groups and two trimethylsilyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The general reaction scheme is as follows:
Step 1: Benzamide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: Diethylamine is added to the solution, followed by the slow addition of trimethylsilyl chloride.
Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Applications De Recherche Scientifique
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethyl groups contribute to the compound’s stability and reactivity. The benzamide core interacts with specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzamide, N,N-diethyl-: Lacks the trimethylsilyl groups.
Benzamide, N,N-diethyl-2,4-bis(trimethylsilyl)-: Similar but with different positions of trimethylsilyl groups.
Uniqueness
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
85370-88-3 |
|---|---|
Formule moléculaire |
C17H31NOSi2 |
Poids moléculaire |
321.6 g/mol |
Nom IUPAC |
N,N-diethyl-2,6-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C17H31NOSi2/c1-9-18(10-2)17(19)16-14(20(3,4)5)12-11-13-15(16)21(6,7)8/h11-13H,9-10H2,1-8H3 |
Clé InChI |
XUHBRRCYFISBTB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




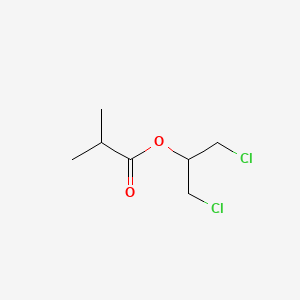


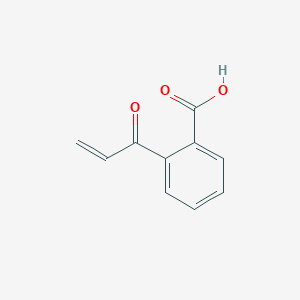
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
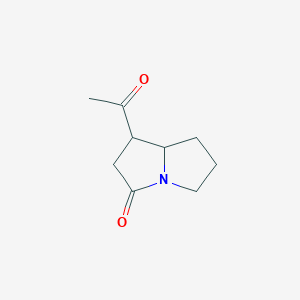
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
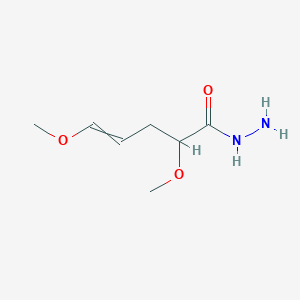
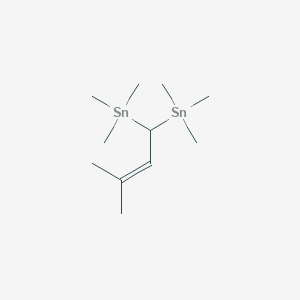

![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
